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Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties,

synthesis, and reactivity of 6-Chloro-2-methoxy-3-nitropyridine (CAS No: 40851-91-0). As a

key heterocyclic building block, this compound serves as a critical intermediate in the synthesis

of complex molecules within the pharmaceutical and agrochemical industries. This document

delineates its structural features through spectroscopic analysis, outlines a validated synthetic

protocol, discusses its chemical reactivity based on its functional group arrangement, and

provides essential safety and handling guidelines. The content is structured to deliver field-

proven insights and actionable data for laboratory applications, ensuring scientific integrity and

practical utility for research and development professionals.

Introduction: A Versatile Pyridine Intermediate
Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their

heterocyclic structure appearing in numerous bioactive molecules. 6-Chloro-2-methoxy-3-
nitropyridine is a highly functionalized pyridine derivative whose strategic arrangement of

chloro, methoxy, and nitro groups endows it with exceptional synthetic versatility.[1][2] The
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electron-withdrawing nature of the nitro group and the chloro substituent, combined with the

electron-donating methoxy group, creates a unique electronic landscape that dictates its

reactivity. This makes it an indispensable precursor for constructing more elaborate molecular

architectures, particularly in the development of novel therapeutic agents and crop protection

solutions.[1][2] Understanding its molecular structure in detail is paramount to exploiting its full

synthetic potential.

Molecular Structure and Physicochemical
Properties
The utility of 6-Chloro-2-methoxy-3-nitropyridine in synthesis is a direct consequence of its

distinct molecular architecture and resulting chemical properties.

Chemical Identity
IUPAC Name: 6-chloro-2-methoxy-3-nitropyridine[3]

CAS Number: 40851-91-0[3]

Molecular Formula: C₆H₅ClN₂O₃[3]

Molecular Weight: 188.57 g/mol [3]

Canonical SMILES: COC1=C(C=CC(=N1)Cl)--INVALID-LINK--[O-][3]

Structural Elucidation and Electronic Effects
The molecule consists of a pyridine ring substituted at three positions. The spatial arrangement

and electronic influence of these substituents are critical:

Nitro Group (-NO₂ at C3): This is a powerful electron-withdrawing group via both resonance

and inductive effects. Its presence significantly deactivates the pyridine ring towards

electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution

(SNAr).

Chloro Group (-Cl at C6): As a halogen, it is an effective leaving group in SNAr reactions,

which is a primary mode of its reactivity. It is inductively electron-withdrawing.
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Methoxy Group (-OCH₃ at C2): This group is electron-donating through resonance, which

can influence the regioselectivity of certain reactions.

The interplay of these groups makes the chlorine atom at the C6 position susceptible to

displacement by nucleophiles and allows for further transformations, such as the reduction of

the nitro group to an amine, opening a new vector for synthetic elaboration.[4]

Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and quality control of 6-
Chloro-2-methoxy-3-nitropyridine. While full spectra are available from specialized

databases, the expected characteristic signals are outlined below.[5]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show

distinct signals corresponding to the methoxy protons and the two aromatic protons on the

pyridine ring.

A singlet around 4.15 ppm for the three methoxy (-OCH₃) protons.

Two doublets in the aromatic region (typically between 7.0 and 8.5 ppm) for the two non-

equivalent protons on the pyridine ring (at C4 and C5).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display six

unique signals corresponding to the six carbon atoms in the molecule, with chemical shifts

influenced by the attached functional groups.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands

confirming the presence of key functional groups.

Strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) typically

appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O stretching for the methoxy group around 1250-1000 cm⁻¹.

C-Cl stretching vibration, typically found in the 850-550 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺)

corresponding to the molecular weight (188.57 Da). A characteristic isotopic pattern for the
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presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be

observable.[3]

Physicochemical Data
The key physical properties of 6-Chloro-2-methoxy-3-nitropyridine are summarized in the

table below.

Property Value Source(s)

Appearance
White-like or off-white to yellow

solid/crystalline powder
[6]

Melting Point 78-80 °C [7]

Boiling Point 298.5 ± 35.0 °C (Predicted) [6]

Solubility Slightly soluble in water [6][7]

Storage Inert atmosphere, 2-8°C [8]

Synthesis and Mechanistic Insights
The preparation of 6-Chloro-2-methoxy-3-nitropyridine is a well-established process rooted

in the principles of nucleophilic aromatic substitution.

Primary Synthetic Route: Nucleophilic Aromatic
Substitution (SNAr)
The most common and efficient synthesis involves the reaction of 2,6-dichloro-3-nitropyridine

with a methoxide source, such as sodium methoxide in methanol.[9]

Causality of Experimental Design:

Starting Material: 2,6-dichloro-3-nitropyridine is an ideal precursor. The two chlorine atoms

are potential leaving groups, and the strongly deactivating nitro group at the C3 position

activates the C2 and C6 positions for nucleophilic attack.
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Nucleophile: Sodium methoxide (NaOMe) provides the methoxide ion (CH₃O⁻), a strong

nucleophile required to displace the chloro substituent.

Regioselectivity: The substitution occurs preferentially at the C2 position over the C6

position. This is because the C2 position is ortho to the electron-withdrawing nitro group,

which provides powerful stabilization for the negative charge in the Meisenheimer complex

intermediate formed during the SNAr reaction. This stabilization is less effective for attack at

the C6 position.

Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on

laboratory conditions and scale. All work must be conducted in a fume hood with appropriate

personal protective equipment.

Reaction Setup: To a solution of sodium methoxide (1.0-1.2 equivalents) in anhydrous

methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add

2,6-dichloro-3-nitropyridine (1.0 equivalent).

Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature to

gentle reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

The reaction is typically complete within a few hours.

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench

the reaction by pouring it into ice-cold water. The product will often precipitate out of the

aqueous solution.

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove

any remaining inorganic salts.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure

6-Chloro-2-methoxy-3-nitropyridine.

Characterization: Confirm the identity and purity of the final product using the analytical

methods described in Section 2.3 (NMR, MS, melting point analysis).
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Visualization of Synthesis and Analysis Workflow
The following diagram illustrates the logical flow from starting materials to a fully validated final

product.
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Caption: Workflow for the synthesis, purification, and validation of 6-Chloro-2-methoxy-3-
nitropyridine.

Reactivity and Applications in Drug Development
The true value of 6-Chloro-2-methoxy-3-nitropyridine lies in its predictable reactivity, which

allows it to serve as a versatile scaffold.

Nucleophilic Substitution at C6: The chlorine atom at the C6 position remains an excellent

leaving group. It can be displaced by a wide range of nucleophiles (amines, thiols, etc.) to

introduce new functional groups and build molecular complexity. This is a common strategy

for linking the pyridine core to other parts of a target molecule.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-

NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is

synthetically powerful, as the resulting amine can undergo a host of subsequent reactions,

such as amide bond formation, diazotization, or serving as a directing group for further

substitutions.

These two reaction handles make the molecule a key intermediate. For instance, the

sequential substitution of the chlorine and reduction of the nitro group can lead to highly

functionalized 2,3,6-trisubstituted pyridine derivatives, which are privileged structures in

medicinal chemistry.

Safety and Handling
Due to its chemical nature, 6-Chloro-2-methoxy-3-nitropyridine must be handled with

appropriate precautions.

Hazard Identification
The compound is classified with the following GHS Hazards:

H302: Harmful if swallowed.[3][10]

H315: Causes skin irritation.[3][10]

H319: Causes serious eye irritation.[3][10]
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H335: May cause respiratory irritation.[3][10]

Handling and Storage Protocols
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses or goggles, and a laboratory coat.[10][11] If handling large quantities or

generating dust, use a NIOSH-approved respirator.[11]

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[11]

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale dust.[11]

Wash hands thoroughly after handling.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][11]

The recommended storage condition is under an inert atmosphere at 2-8°C. Keep away from

incompatible materials such as strong oxidizing agents and acids.[11]

Conclusion
6-Chloro-2-methoxy-3-nitropyridine is a synthetically valuable intermediate whose molecular

structure is ideally suited for the construction of complex chemical entities. The strategic

placement of its chloro, methoxy, and nitro functional groups provides multiple, predictable

handles for chemical modification. A thorough understanding of its spectroscopic signature,

validated synthetic pathways, and reactivity profile, as detailed in this guide, empowers

researchers to effectively utilize this compound in advancing drug discovery and chemical

synthesis programs. Adherence to strict safety protocols is mandatory for its handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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